Welcome to the BenchChem Online Store!
molecular formula C8H8F3NS B8513014 Pyridine, 5-[(methylthio)methyl]-2-(trifluoromethyl)-

Pyridine, 5-[(methylthio)methyl]-2-(trifluoromethyl)-

Cat. No. B8513014
M. Wt: 207.22 g/mol
InChI Key: HPJMACSDUORKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513462B2

Procedure details

To a dry 1 L round bottom flask equipped with a magnetic stir bar, liquid addition funnel, thermometer, and nitrogen inlet were added 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (M) (67.4 g, 401 mmol) and 133 mL of anhydrous acetonitrile, and the resulting solution was cooled to 0° C. in an ice bath. To this solution was added 1-[3-(methylthio)prop-1-enyl]pyrrolidine (L) (63.0 g, 401 mmol, dissolved in 50 mL of anhydrous acetonitrile) dropwise via the addition funnel at a rate which maintained the reaction temperature at 0-7° C. The ice bath was removed and the resulting burgundy solution was warmed to room temperature and stirred for 2 hours. Ammonium acetate (46.3 g, 601 mmol) was added and the reaction was heated to reflux and stirred for 5 hours, and then stirred at room temperature for 16 hours. The acetonitrile was evaporated on the rotary evaporator and the residue was dissolved in 1 L of Et2O, washed with water (3×200 mL), dried (Na2SO4), filtered, and the Et2O removed on the rotary evaporator to give 83.4 g of the crude pyridine as a dark-red oil. Flash chromatography (SiO2, 25→70% EtOAc/Hexanes) afforded 70.8 g (85%) of 5-[(methylthio)methyl]-2-(trifluoromethyl)pyridine (N) as an orange oil. 1H NMR (CDCl3) δ 8.64 (d, 1H), 7.86 (dd, 1H), 7.66 (d, 1H), 3.73 (s, 2H), 2.02 (s, 3H). GC-MS (EI) m/z 207 (M+).
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
1-[3-(methylthio)prop-1-enyl]pyrrolidine
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
46.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[CH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8])C.[CH3:12][S:13][CH2:14][CH:15]=[CH:16][N:17]1CCCC1.C([O-])(=O)C.[NH4+]>C(#N)C>[CH3:12][S:13][CH2:14][C:15]1[CH:4]=[CH:5][C:6]([C:7]([F:8])([F:9])[F:10])=[N:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
67.4 g
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O
Name
Quantity
133 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
1-[3-(methylthio)prop-1-enyl]pyrrolidine
Quantity
50 mL
Type
reactant
Smiles
CSCC=CN1CCCC1
Step Three
Name
Quantity
46.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 1 L round bottom flask equipped with a magnetic stir bar, liquid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintained the reaction temperature at 0-7° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting burgundy solution was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The acetonitrile was evaporated on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 L of Et2O
WASH
Type
WASH
Details
washed with water (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the Et2O removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give 83.4 g of the crude pyridine as a dark-red oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CSCC=1C=CC(=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.